molecular formula C11H11NS2 B1616365 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- CAS No. 55976-02-8

2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

Cat. No. B1616365
CAS RN: 55976-02-8
M. Wt: 221.3 g/mol
InChI Key: PZHPVNNBZFFIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is a heterocyclic organic compound that contains a thiazole ring. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- is not fully understood. However, studies have suggested that this compound acts by inhibiting various cellular pathways, including the NF-kB pathway, which is involved in cell proliferation and inflammation. Additionally, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

Studies have shown that 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of microorganisms, including bacteria and fungi. In plants, it has been reported to enhance growth and increase resistance to environmental stressors. Finally, in metals, it has been reported to effectively inhibit corrosion.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- in lab experiments is its broad range of potential applications, including medicinal chemistry, agrochemistry, and materials science. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications. Additionally, the potential toxicity of this compound must be considered when using it in lab experiments.

Future Directions

There are many future directions for research involving 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-. One potential direction is to further investigate its anticancer and antitumor properties and optimize its use as a cancer treatment. Additionally, research could focus on optimizing its use as a plant growth regulator and corrosion inhibitor. Finally, further studies could be conducted to better understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective applications.

Scientific Research Applications

2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has shown potential in various scientific research applications. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
In agrochemistry, 2(3H)-Thiazolethione, 3-ethyl-4-phenyl- has been studied for its potential as a plant growth regulator. It has been reported to enhance the growth of plants and increase their resistance to environmental stressors.
In materials science, this compound has been investigated for its potential as a corrosion inhibitor. It has been reported to effectively inhibit the corrosion of metals in acidic environments.

properties

IUPAC Name

3-ethyl-4-phenyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS2/c1-2-12-10(8-14-11(12)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPVNNBZFFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346607
Record name 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

CAS RN

55976-02-8
Record name 2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Reactant of Route 2
Reactant of Route 2
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Reactant of Route 3
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Reactant of Route 4
Reactant of Route 4
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Reactant of Route 5
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-
Reactant of Route 6
2(3H)-Thiazolethione, 3-ethyl-4-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.